5-Cyclobutyl-1,2,3-thiadiazole-4-carboxylic acid
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Overview
Description
5-Cyclobutyl-1,2,3-thiadiazole-4-carboxylic acid is a heterocyclic compound featuring a thiadiazole ring, which consists of sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclobutyl-1,2,3-thiadiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclobutylamine with thiosemicarbazide, followed by cyclization with a suitable reagent such as phosphorus oxychloride . The reaction conditions often involve refluxing the mixture in an appropriate solvent like ethanol for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Cyclobutyl-1,2,3-thiadiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the thiadiazole ring .
Scientific Research Applications
5-Cyclobutyl-1,2,3-thiadiazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Cyclobutyl-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: This compound has similar structural features but differs in the substituent on the thiadiazole ring.
4-Trifluoromethyl-1,2,3-thiadiazole-5-carboxylic acid: The presence of a trifluoromethyl group imparts different chemical and biological properties.
Uniqueness
5-Cyclobutyl-1,2,3-thiadiazole-4-carboxylic acid is unique due to the cyclobutyl group attached to the thiadiazole ring. This structural feature can influence its reactivity and interactions with biological targets, potentially leading to distinct pharmacological and chemical properties .
Properties
Molecular Formula |
C7H8N2O2S |
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Molecular Weight |
184.22 g/mol |
IUPAC Name |
5-cyclobutylthiadiazole-4-carboxylic acid |
InChI |
InChI=1S/C7H8N2O2S/c10-7(11)5-6(12-9-8-5)4-2-1-3-4/h4H,1-3H2,(H,10,11) |
InChI Key |
SAXNHSDNWPQPAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=C(N=NS2)C(=O)O |
Origin of Product |
United States |
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